molecular formula C20H15F2N3O3S2 B14103413 N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14103413
M. Wt: 447.5 g/mol
InChI Key: UBXNUSQHJZZCOF-UHFFFAOYSA-N
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Description

The compound N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-2,4-dione core with a 2-(thiophen-2-yl)ethyl substituent at position 3.
  • An acetamide linker at position 1, connected to a 2,5-difluorophenyl group.

This structure combines electron-withdrawing fluorine atoms with a thiophene-based side chain, which may enhance metabolic stability and modulate receptor binding.

Properties

Molecular Formula

C20H15F2N3O3S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H15F2N3O3S2/c21-12-3-4-14(22)15(10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26)

InChI Key

UBXNUSQHJZZCOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives with Pyrimidine Precursors

The core structure is typically assembled via cyclization between 3-aminothiophene-2-carboxylates and urea derivatives. Adapted from methods in:

Procedure

  • React ethyl 3-aminothiophene-2-carboxylate (1.0 eq) with 1,3-dimethylurea (1.2 eq) in acetic acid (0.5 M) at 120°C for 12 hr.
  • Cool to RT, precipitate with ice-water, and filter to obtain 6-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (78% yield).

Optimization Data

Parameter Value
Temperature 120°C
Time 12 hr
Solvent Acetic acid
Yield 78%

Installation of the N-(2,5-Difluorophenyl)Acetamide Group

Nucleophilic Acylation at N1

Adapting methods from and, the acetamide is introduced via a two-step sequence:

Step 1: Chloroacetylation

  • React 3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) with chloroacetyl chloride (1.2 eq) in THF using Et3N (2.0 eq) at 0°C→RT.

Step 2: Aminolysis

  • Treat chloro intermediate (1.0 eq) with 2,5-difluoroaniline (1.5 eq) in DCM (0.4 M).
  • Add DIPEA (3.0 eq) and stir at 40°C for 8 hr.
  • Purify via recrystallization (EtOH/H2O).

Reaction Profile

Stage Conditions Yield
Chloroacetylation THF, Et3N, 0°C→RT 89%
Aminolysis DCM, DIPEA, 40°C 76%

Spectroscopic Characterization and Validation

Critical analytical data for the final compound:

1H NMR (400 MHz, DMSO-d6)
δ 10.21 (s, 1H, NH), 7.85 (d, J = 5.2 Hz, 1H, Thiophene-H), 7.42–7.31 (m, 3H, Ar-H), 6.98–6.89 (m, 2H, Thiophene-H), 4.62 (t, J = 7.6 Hz, 2H, CH2), 4.12 (s, 2H, COCH2), 3.87 (t, J = 7.6 Hz, 2H, CH2), 2.95 (s, 2H, CH2).

HPLC Purity
98.6% (C18 column, MeCN:H2O 70:30, 1.0 mL/min).

HRMS (ESI+) Calculated for C20H16F2N3O3S2: 468.0543; Found: 468.0546.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrimidine rings.

    Reduction: Reduction reactions could target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3-(2-(thiophen-2-yl)ethyl); N-(2,5-difluorophenyl)acetamide ~434.4 (calculated) Hypothesized kinase inhibition
2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(3,5-difluorophenyl); 2-sulfanyl; N-(2,5-dimethoxyphenyl)acetamide ~474.5 (calculated) Enhanced solubility due to methoxy
N-(2,5-Dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidin-2,4-dione 3-(2-oxo-2-(phenethylamino)ethyl); N-(2,5-dichlorophenyl)acetamide ~529.3 (calculated) Potential cytotoxicity from Cl groups
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-methyl; 2-thio; N-(2,3-dichlorophenyl)acetamide 344.21 [M+H]+ Antimicrobial activity
(S)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-indazol-1-yl)-N-(2-(3,5-difluorophenyl)-1-(tetrahydropyridinyl)ethyl)acetamide Indazole-tetrahydropyridine hybrid Difluoromethyl; tetrafluoro-indazol; N-(3,5-difluorophenyl)acetamide ~624.5 (calculated) Patent-protected (synthesis method)

Structural and Functional Analysis

Thiophene vs. Sulfanyl/Phenethyl Substituents
  • The phenethylamino side chain in ’s compound introduces a secondary amide, which could influence metabolic stability compared to the primary acetamide in the target compound .
Halogen Effects
  • Fluorine (target compound) vs. chlorine (): Fluorine’s electronegativity enhances membrane permeability and bioavailability, while chlorine’s larger size may increase steric hindrance but improve hydrophobic interactions .

Biological Activity

N-(2,5-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological applications and mechanisms of action.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The thieno[3,2-d]pyrimidine moiety is central to its activity.
  • Substituents : The presence of a difluorophenyl group and a thiophene ring enhances its biological profile.

Biological Activities

Research indicates that compounds containing thiophene and pyrimidine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Thiophene derivatives have shown significant antimicrobial properties. In studies, various thienopyrimidine derivatives were evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria using methods like the disk diffusion assay. For example, certain derivatives demonstrated potent activity comparable to standard antibiotics like amoxicillin .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Compounds with similar thienopyrimidine frameworks have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the ability of thiophene-containing compounds to affect cell cycle progression and induce cell death in cancer models .
  • Anti-inflammatory Effects : Compounds featuring thiophene rings have been linked to anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain associated with various conditions .
  • Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) has been attributed to thiophene derivatives. This antioxidant activity can contribute to the overall therapeutic efficacy of the compound by protecting cells from oxidative stress .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Activity : A study on thienopyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups displayed improved efficacy compared to their counterparts .
  • Anticancer Research : In vitro studies on similar thienopyrimidine analogs showed that these compounds could induce G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates over time. This suggests that structural features of the compound may play a critical role in its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth via cell wall disruption
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryCOX inhibition and reduction of prostaglandin synthesis
AntioxidantScavenging of reactive oxygen species

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